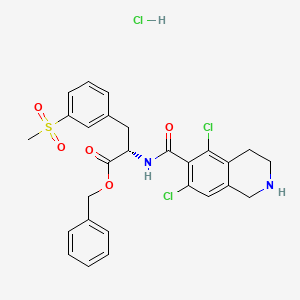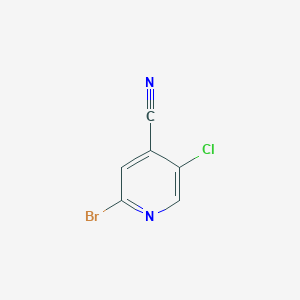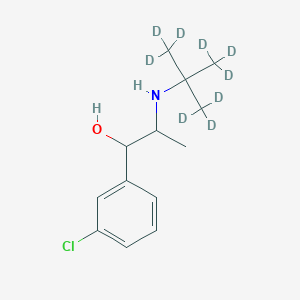
1,1,1,2,2,5,5,5-八氟-4-碘戊烷
描述
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include other identifiers like CAS number, EC number, and synonyms .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, density, and reactivity .科学研究应用
有机合成应用
"1,1,1,2,2,5,5,5-八氟-4-碘戊烷"用作合成复杂氟代有机化合物的前体。例如,它已用于形成多卤代烯烃,这是生产全氟化合物的关键中间体。相关化合物2H,2H-3-氯-八氟-1-碘戊烷的脱氢卤化作用生成全氟戊-1,2-二烯,全氟戊-1,2-二烯在不同条件下二聚形成各种全氟环丁烷和其他结构 (Banks, Braithwaite, Haszeldine, & Taylor, 1968)。
催化应用
在催化中,已经研究了"1,1,1,2,2,5,5,5-八氟-4-碘戊烷"衍生物作为脱氢卤化反应中的催化剂或催化剂前体的能力。这包括烷基卤化物向烯烃的转化,展示了氟代烷基碘化物在促进环境友好合成过程中的潜力 (Kamiguchi 等人,2003)。
材料科学和聚合物化学
"1,1,1,2,2,5,5,5-八氟-4-碘戊烷"及其衍生物对于材料科学应用中含氟化学品的发展至关重要。从八氟戊醇衍生物合成氟代缩水甘油醚是一个值得注意的例子,该缩水甘油醚可进一步用于生产特殊聚氨酯预聚物。这些材料表现出独特的性能,例如耐溶剂、耐油和耐大气气体,使其适用于高级涂层和其他专门应用 (Shi, 1999)。
分析化学
在分析化学中,"1,1,1,2,2,5,5,5-八氟-4-碘戊烷"衍生物已用于研究反应机理,并作为试剂开发新的分析方法。例如,研究由强皮秒激光束诱导的烷基碘化物中的电离/解离过程,可以深入了解高能条件下氟代烷基化合物的行为 (Siozos 等人,2005)。
作用机制
安全和危害
生化分析
Biochemical Properties
1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane plays a significant role in biochemical reactions, particularly as a halogen bond donor. It interacts with various enzymes, proteins, and other biomolecules through halogen bonding, which can influence the structure and function of these biomolecules. For instance, it has been observed to form cocrystals with methyldiphenylphosphine oxide, indicating its potential to interact with phosphine-containing biomolecules . The nature of these interactions often involves the formation of stable complexes that can alter the biochemical pathways in which these biomolecules are involved.
Cellular Effects
The effects of 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell membrane proteins can disrupt normal cell signaling, leading to altered cellular responses. Additionally, 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane exerts its effects through several mechanisms. It can bind to biomolecules via halogen bonds, which can lead to enzyme inhibition or activation. For instance, the compound’s ability to form stable complexes with enzymes can inhibit their catalytic activity, thereby affecting metabolic pathways. Additionally, 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane can induce changes in gene expression by interacting with DNA-binding proteins, leading to either upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. High doses of 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane can cause toxic effects, including disruption of normal cellular processes and potential organ damage .
Metabolic Pathways
1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with enzymes involved in the halogenation process can lead to changes in the production of halogenated metabolites .
Transport and Distribution
Within cells and tissues, 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, affecting the function of these organelles .
属性
IUPAC Name |
1,1,1,2,2,5,5,5-octafluoro-4-iodopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F8I/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLCHUYCGAPWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F8I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672904 | |
| Record name | 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1209623-58-4 | |
| Record name | 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



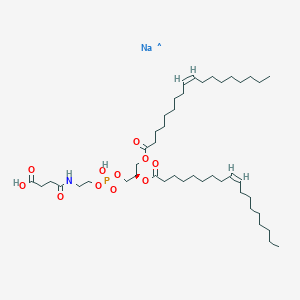
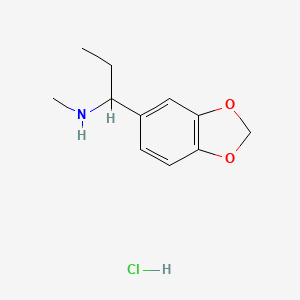
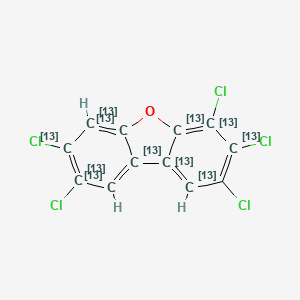
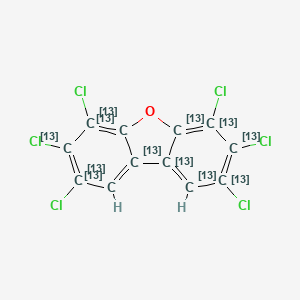

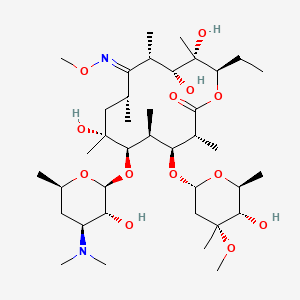
![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)
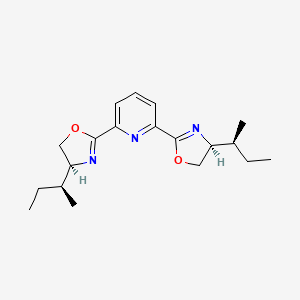
![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)
